3-Ethylisonicotinic acid
Overview
Description
3-Ethylisonicotinic acid (3-EINA) is a derivative of nicotinic acid, a water-soluble vitamin that plays a role in energy metabolism. It has a CAS Number of 4080-54-0 and a molecular weight of 151.16 .
Molecular Structure Analysis
The molecular formula of 3-Ethylisonicotinic acid is C8H9NO2 . The density is 1.2±0.1 g/cm3, and the boiling point is 368.5±22.0 °C at 760 mmHg .
Physical And Chemical Properties Analysis
3-Ethylisonicotinic acid is a solid at room temperature . It has a molecular weight of 151.16 . The density is 1.2±0.1 g/cm3, and the boiling point is 368.5±22.0 °C at 760 mmHg .
Scientific Research Applications
1. Neuroprotective and Antidepressant Effects
3-Ethylisonicotinic acid, as part of the broader category of omega-3 fatty acids, has been studied for its potential neuroprotective and antidepressant effects. In a study examining the effects of ethyl-eicosapentaenoic acid (EPA) in treatment-resistant depression, significant improvement in symptoms and structural brain changes were observed, suggesting its role in enhancing neuronal integrity (Puri et al., 2001).
2. Impact on Inflammatory and Immune Responses
Omega-3 fatty acids, including ethyl-EPA, have shown potential in modulating inflammatory and immune responses. A study demonstrated that ethyl-EPA supplementation significantly reduced stress and anxiety behavior in rats induced by interleukin (IL)-1beta, a proinflammatory cytokine (Song et al., 2003). This indicates its potential utility in managing inflammation-related disorders.
3. Role in Ethylene Signaling and Plant Defense
In the context of plant biology, studies have highlighted the role of compounds related to ethylene, a phytohormone, in plant defense mechanisms. Ethylene signaling is essential in various systemic induced defense responses in plants, showing the potential application of ethyl derivatives in enhancing plant resilience (Broekaert et al., 2006).
4. Applications in Neurological Disorders
EPA derivatives have been explored for their efficacy in neurological disorders such as Huntington's disease. A study investigating the use of ethyl-EPA in Huntington's disease showed beneficial motor and MRI changes, suggesting its therapeutic potential in neurodegenerative conditions (Puri et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-ethylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELWRZUDWJQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665681 | |
Record name | 3-Ethylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylisonicotinic acid | |
CAS RN |
4080-54-0 | |
Record name | 3-Ethylisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4080-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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